molecular formula C23H16ClNO2 B2830060 3-Benzoyl-1-[(4-chlorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866864-84-8

3-Benzoyl-1-[(4-chlorophenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2830060
CAS No.: 866864-84-8
M. Wt: 373.84
InChI Key: UZAZRGVFWFFECV-UHFFFAOYSA-N
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Description

3-Benzoyl-1-[(4-chlorophenyl)methyl]-1,4-dihydroquinolin-4-one is a quinoline derivative characterized by a benzoyl group at the 3-position and a 4-chlorophenylmethyl substituent at the 1-position. Its molecular formula is C₂₃H₁₆ClNO₂, with a molecular weight of 373.84 g/mol. The 4-chlorophenylmethyl moiety enhances lipophilicity, influencing its pharmacokinetic properties .

Properties

IUPAC Name

3-benzoyl-1-[(4-chlorophenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClNO2/c24-18-12-10-16(11-13-18)14-25-15-20(22(26)17-6-2-1-3-7-17)23(27)19-8-4-5-9-21(19)25/h1-13,15H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAZRGVFWFFECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-1-[(4-chlorophenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzylamine with benzoyl chloride to form an intermediate, which is then cyclized with appropriate reagents to yield the final quinolinone structure. The reaction conditions often involve the use of catalysts such as Lewis acids (e.g., aluminum chloride) and solvents like dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-throughput screening and process optimization techniques ensures the efficient production of the compound with minimal waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-1-[(4-chlorophenyl)methyl]-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinolinone core to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl and chlorophenylmethyl groups, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under conditions such as reflux in organic solvents.

Major Products

The major products formed from these reactions include various quinolinone derivatives with modified functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

3-Benzoyl-1-[(4-chlorophenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes, including catalysts and polymers.

Mechanism of Action

The mechanism of action of 3-Benzoyl-1-[(4-chlorophenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of biological pathways, resulting in various pharmacological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives exhibit diverse pharmacological and chemical properties depending on substituent patterns. Below is a detailed comparison of 3-Benzoyl-1-[(4-chlorophenyl)methyl]-1,4-dihydroquinolin-4-one with structurally analogous compounds.

Structural Analogues with Halogen Substitutions

3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one Molecular Formula: C₂₃H₁₆FNO₂ Key Differences: The 3-fluorophenylmethyl group replaces the 4-chlorophenylmethyl substituent. Fluorine’s electronegativity increases polarity but reduces steric bulk compared to chlorine.

3-Benzoyl-1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one Molecular Formula: C₂₅H₂₀ClNO₄ Key Differences: Methoxy groups at the 6- and 7-positions increase electron density on the quinoline ring. Implications: Improved stability under oxidative conditions; possible modulation of metabolic pathways due to steric hindrance .

Analogues with Sulfonyl vs. Benzoyl Groups

3-(Benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinolin-4-one Molecular Formula: C₂₄H₁₉ClNO₅S Key Differences: The benzoyl group is replaced by a benzenesulfonyl group.

Amino-Substituted Quinoline Derivatives

4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) Molecular Formula: C₂₂H₁₇ClN₂O Key Differences: An amino group at the 4-position and methoxyphenyl substituents at the 2- and 3-positions. Implications: The amino group enables protonation at physiological pH, enhancing water solubility. Methoxy groups contribute to π-stacking interactions in biological systems . Synthesis: Prepared via PdCl₂(PPh₃)₂-catalyzed cross-coupling, yielding a melting point of 223–225°C .

Dihydroquinolinones with Heterocyclic Substituents

2-(1,3-Benzodioxol-5-yl)-1-methyl-1,4-dihydroquinolin-4-one Molecular Formula: C₁₇H₁₃NO₃ Key Differences: A benzodioxole ring replaces the benzoyl group. Implications: Benzodioxole enhances metabolic resistance but may reduce bioavailability due to increased molecular rigidity .

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
This compound C₂₃H₁₆ClNO₂ 373.84 3-Benzoyl, 1-(4-chlorophenyl)methyl Not reported
3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one C₂₃H₁₆FNO₂ 357.38 3-Benzoyl, 1-(3-fluorophenyl)methyl Not reported
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) C₂₂H₁₇ClN₂O 372.84 4-Amino, 2-(4-chlorophenyl), 3-(4-methoxyphenyl) 223–225
3-(Benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinolin-4-one C₂₄H₁₉ClNO₅S 492.93 3-Benzenesulfonyl, 6,7-dimethoxy Not reported

Table 2: Substituent Effects on Properties

Substituent Electronic Effect Impact on Solubility Biological Relevance
4-Chlorophenylmethyl Electron-withdrawing Lowers solubility Enhances lipophilicity for membrane penetration
3-Fluorophenylmethyl Electron-withdrawing Moderate solubility Alters binding affinity via halogen interactions
6,7-Dimethoxy Electron-donating Increases solubility Stabilizes radical intermediates
Benzenesulfonyl Strongly polar High solubility Improves target specificity via H-bonding

Research Findings and Implications

  • Synthetic Routes: Pd-catalyzed cross-coupling (e.g., in ) is a common method for quinoline derivatives. The choice of catalyst (PdCl₂ vs. Pd(OAc)₂) influences yield and purity .
  • Crystallography : Tools like SHELX and ORTEP-3 () are critical for resolving substituent-induced conformational changes, such as dihedral angles affecting molecular packing .
  • Regulatory Considerations : Chlorinated derivatives may face scrutiny under conventions like Rotterdam (), necessitating careful environmental impact assessments.

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